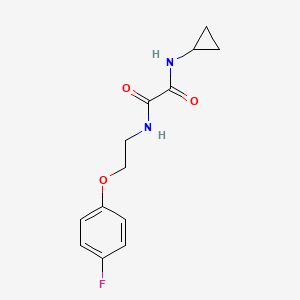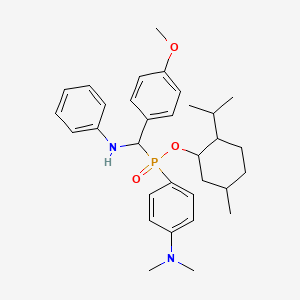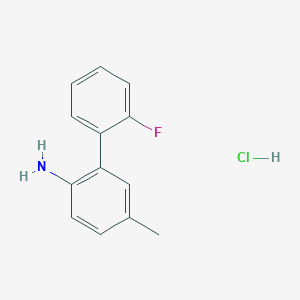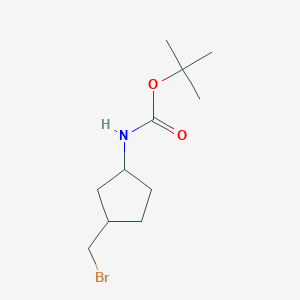
tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate” is an organic compound with a molecular weight of 278.19 . It is also known by its IUPAC name, tert-butyl N- [3- (bromomethyl)cyclopentyl]carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This indicates that the compound has a bromomethyl group attached to a cyclopentyl ring, which is further connected to a carbamate group.
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbocyclic Nucleoside Analogues
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utilization demonstrates the potential in creating analogues for nucleosides, contributing to antiviral and anticancer research (Ober et al., 2004).
Curtius Rearrangement for Boc-protected Amines
The compound plays a role in the one-pot Curtius rearrangement process that allows for the efficient synthesis of tert-butyl carbamates from carboxylic acids. This method provides access to protected amino acids, showcasing the compound's utility in peptide synthesis (Lebel & Leogane, 2005).
Atmospheric CO2 Fixation
A novel application involves the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates bearing an iodomethyl group. This process uses tert-butyl hypoiodite and highlights the role of tert-butyl carbamates in environmental chemistry by capturing CO2 (Takeda et al., 2012).
Spirocyclic Indoline Lactone Synthesis
Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leads to the synthesis of spirocyclic lactones, with tert-butyl (3-(bromomethyl)cyclopentyl)carbamate being crucial in the process. This synthesis route highlights the compound's importance in generating bioactive molecular frameworks (Hodges et al., 2004).
Organic Synthesis and Catalysis
Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, using tert-butyl (3-(bromomethyl)cyclopentyl)carbamate derivatives. This process is significant for the synthesis of N-tert-butyl carbamates, demonstrating versatility in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWILIRJCAZVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate | |
CAS RN |
2138241-44-6 |
Source


|
| Record name | tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)
![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)
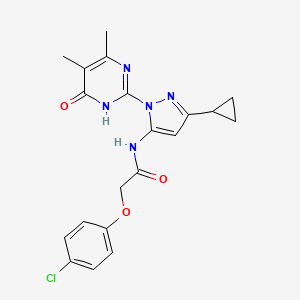
![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)
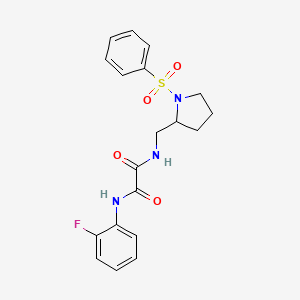
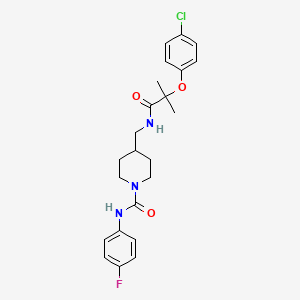
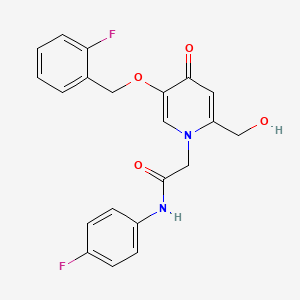
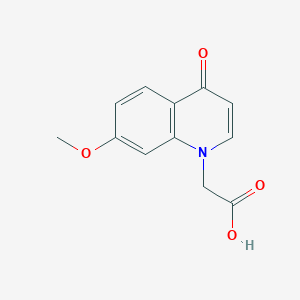
![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)
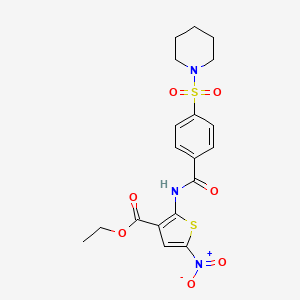
![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)
